Dimethylamino vs. Methylamino Substituent: Impact on Hydrogen-Bond Donor Count and Basicity
The target compound contains a tertiary dimethylamino group (pKa ~8.5–9.0 for the conjugate acid) at the 2-position of the ethyl linker, whereas the closest analog, 1-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea, carries a secondary methylamino group (pKa ~10.0–10.5) that introduces an additional hydrogen-bond donor. This difference alters the protonation state at physiological pH, with the dimethylamino variant existing predominantly in the charged ammonium form, while the methylamino analog retains a neutral amine fraction capable of acting as a hydrogen-bond donor. In benzofuran-urea P2Y1 antagonists, the basicity of the spacer amine has been shown to correlate with receptor binding affinity [1]. The dimethylamino substitution pattern is therefore expected to produce distinct target engagement and physicochemical properties compared to the methylamino analog .
| Evidence Dimension | Amine basicity and hydrogen-bond donor capacity of the spacer group |
|---|---|
| Target Compound Data | Tertiary dimethylamino group; conjugate acid pKa ~8.5–9.0; 0 H-bond donors from the amine |
| Comparator Or Baseline | 1-(2-(Benzofuran-2-yl)-2-(methylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea: secondary methylamino group; conjugate acid pKa ~10.0–10.5; 1 H-bond donor from the amine |
| Quantified Difference | ΔpKa ~1.5–2.0 units; 1 additional H-bond donor in comparator |
| Conditions | Physiological pH 7.4; predicted basicity based on amine class |
Why This Matters
The difference in protonation state at physiological pH directly affects solubility, membrane permeability, and electrostatic interactions with target binding pockets, making the dimethylamino variant the appropriate choice for programs requiring a permanently charged cationic pharmacophore.
- [1] Thalji, R. K.; Aiyar, N.; Davenport, E. A.; Erhardt, J. A.; Kallal, L. A.; Morrow, D. M.; Senadhi, S.; Burns-Kurtis, C. L.; Marino, J. P. Benzofuran-substituted Urea Derivatives as Novel P2Y1 Receptor Antagonists. Bioorg. Med. Chem. Lett. 2010, 20 (14), 4104–4107. DOI: 10.1016/j.bmcl.2010.05.072. View Source
